molecular formula C12H13N3O4S2 B2946867 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide CAS No. 863510-90-1

2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide

Cat. No.: B2946867
CAS No.: 863510-90-1
M. Wt: 327.37
InChI Key: OTSQZAKBNSQBEC-UHFFFAOYSA-N
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Description

2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a nitrobenzenesulfonamide group attached to a thiazole ring, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide typically involves the following steps:

  • Preparation of 2-methylthiazol-4-yl)methylamine: : This can be achieved by reacting 2-methylthiazole with an appropriate amine source under controlled conditions.

  • Nitration: : The resulting amine is then nitrated using nitric acid to introduce the nitro group.

  • Sulfonation: : Finally, the nitro compound undergoes sulfonation to attach the benzenesulfonamide group.

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure the purity and yield of the product. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the nitro or sulfonamide groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as iron (Fe) and hydrogen (H2) are typically used.

  • Substitution: : Nucleophiles like ammonia (NH3) and amines are used for substitution reactions.

Major Products Formed

  • Oxidation: : Nitroso derivatives and nitrate esters.

  • Reduction: : Amines and hydroxylamines.

  • Substitution: : Amides and sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide is studied for its potential antibacterial and antifungal properties. It can be used to develop new drugs targeting resistant strains of bacteria and fungi.

Medicine

The compound has shown promise in medicinal chemistry for its potential therapeutic effects. It is being investigated for its use in treating various diseases, including infections and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, often interacting with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide: : Lacks the nitro group, resulting in different reactivity and biological activity.

  • 2-methyl-N-((2-methylthiazol-4-yl)methyl)nitrobenzene: : Similar structure but without the sulfonamide group, leading to different chemical properties.

Uniqueness

2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which contribute to its distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity patterns.

Properties

IUPAC Name

2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S2/c1-8-3-4-11(15(16)17)5-12(8)21(18,19)13-6-10-7-20-9(2)14-10/h3-5,7,13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSQZAKBNSQBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323000
Record name 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815439
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

863510-90-1
Record name 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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